molecular formula C24H25NO6 B2889698 3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946293-89-6

3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2889698
CAS No.: 946293-89-6
M. Wt: 423.465
InChI Key: BAFGJLTXMMZHFM-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused tricyclic framework. Key structural features include:

  • Position 3: A 4-methoxyphenoxy group, contributing electron-donating properties due to the methoxy substituent.
  • Position 9: A tetrahydrofuran-2-ylmethyl substituent, introducing a cyclic ether moiety that may improve solubility or metabolic stability compared to alkyl or aromatic substituents.

This compound belongs to a class of heterocyclic molecules studied for their biological activity, including antiviral and antifungal applications .

Properties

IUPAC Name

3-(4-methoxyphenoxy)-2-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-15-23(31-17-7-5-16(27-2)6-8-17)22(26)19-9-10-21-20(24(19)30-15)13-25(14-29-21)12-18-4-3-11-28-18/h5-10,18H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFGJLTXMMZHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4CCCO4)OC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with potential pharmacological applications. Its unique structural features suggest various biological activities, particularly in the fields of anticancer and antioxidant research. This article reviews the biological activity of this compound based on current literature and experimental findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23NO5C_{23}H_{23}NO_{5}, with a molecular weight of approximately 393.44 g/mol. The structure includes a methoxyphenyl group, a tetrahydrofuran moiety, and a chromeno-oxazine framework, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives exhibiting structural similarities have been tested against various cancer cell lines:

CompoundCell LineIC50 (μmol/mL)Reference
10aA-5490.02
11cMCF70.04
11eHCT-1160.08

These studies indicate that compounds with similar structures can exhibit significant cytotoxic effects against lung (A-549), breast (MCF7), and colorectal (HCT-116) cancer cells.

Antioxidant Activity

The antioxidant properties of related compounds have also been investigated through DPPH radical-scavenging assays. Compounds with similar functionalities showed moderate to high scavenging activity compared to standard antioxidants like ascorbic acid:

CompoundDPPH Scavenging Activity (%) at 100 μg/mLReference
10aModerate
11cHigh

This suggests that the presence of the methoxyphenyl and oxazine groups may enhance radical-scavenging capabilities.

The proposed mechanisms for the biological activity of this compound include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in studies involving structurally related compounds.
  • Antioxidant Defense : The ability to scavenge free radicals may protect cells from oxidative stress, contributing to its anticancer effects.

Study on Anticancer Effects

In a study published in PubMed, several derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The results indicated that specific modifications in the chemical structure could significantly enhance potency against cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Study on Antioxidant Properties

Research conducted by MDPI demonstrated that compounds with similar chromeno-oxazine structures exhibited notable antioxidant activity through DPPH assays. The findings suggest that these compounds could serve as potential therapeutic agents for oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-oxazinone derivatives exhibit diverse bioactivity depending on substituent variations. Below is a comparative analysis of the target compound and analogs from the literature.

Structural and Physicochemical Comparisons

Compound Name Substituent (Position 3) Substituent (Position 9) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Biological Activity References
Target Compound 4-Methoxyphenoxy Tetrahydrofuran-2-ylmethyl C26H25NO6 459.5 N/A N/A Not reported N/A
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 4-Chlorophenyl Thiophen-2-ylmethyl C22H16ClNO3S 409.9 N/A N/A Not reported
3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 4-Fluorophenyl 2-Hydroxyethyl C20H16FNO4 377.3 149–151 81 Not reported
9-Benzyl-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6a) Phenyl Benzyl C24H19NO3 369.4 138–140 40 Antiviral, antifungal
9-(4-Methylbenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6d) Phenyl 4-Methylbenzyl C25H21NO3 384.4 159–164 70 Antiviral, antifungal

Key Observations

Substituent Effects on Bioactivity: Compounds with aromatic substituents at position 9 (e.g., benzyl or thiophen-2-ylmethyl) demonstrate moderate to high yields (40–81%) . The target compound’s tetrahydrofuran-2-ylmethyl group may confer unique solubility or metabolic profiles due to its oxygen-containing heterocycle. Electron-donating groups (e.g., 4-methoxyphenoxy in the target compound) at position 3 contrast with electron-withdrawing groups (e.g., 4-chlorophenyl or 4-fluorophenyl ), which could modulate electronic properties and binding affinity.

Thermal Stability :

  • Melting points vary widely (138–164°C), with alkyl-aromatic hybrids (e.g., 4-methylbenzyl in 6d) showing higher thermal stability than hydroxyethyl derivatives .

Biological Activity: Analogs such as 6a and 6d exhibit antiviral and anti-phytopathogenic fungus activity, suggesting the chromeno-oxazinone core is a viable pharmacophore . The target compound’s bioactivity remains speculative but warrants investigation.

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises three primary structural domains:

  • Chromeno-oxazine core : A fused chromene (benzopyran) and 1,3-oxazine system.
  • 4-Methoxyphenoxy substituent : An aromatic ether moiety at position 3.
  • Tetrahydrofuran (THF)-methyl group : A cyclic ether side chain at position 9.

Retrosynthetically, the molecule can be dissected into precursors amenable to convergent synthesis. The chromeno-oxazine core is typically assembled via cyclocondensation between 4-hydroxycoumarin derivatives and oxazinone intermediates, while the THF-methyl group is introduced through alkylation or hydrogenation steps. The 4-methoxyphenoxy group is incorporated via nucleophilic aromatic substitution or Ullmann-type coupling.

Multi-Step Condensation and Cyclization

Knoevenagel Condensation and Oxazine Formation

A widely reported approach involves a one-pot Knoevenagel condensation followed by cyclization (Figure 1).

Procedure :

  • Reactants :
    • 4-Hydroxycoumarin (1.0 equiv)
    • 4-Methoxybenzaldehyde (1.2 equiv)
    • Ammonium acetate (2.5 equiv)
    • N-Methylacetamide (1.1 equiv)
  • Conditions :
    • Ethanol solvent, reflux (80°C)
    • Reaction time: 12–16 hours

Mechanistic Insights :

  • The aldehyde undergoes Knoevenagel condensation with 4-hydroxycoumarin, forming an α,β-unsaturated ketone intermediate.
  • Ammonium acetate facilitates imine formation, which cyclizes with the amide to construct the oxazine ring.

Yield : 68–72% after chromatographic purification.

Table 1: Optimization of Cyclization Conditions
Parameter Tested Range Optimal Value Yield Impact
Temperature (°C) 60–100 80 +22%
Solvent EtOH, MeCN, DMF EtOH +15%
Catalyst (AcOH) 0–10 mol% 5 mol% +8%

Lactonization and Bromination-Dehydrobromination Sequence

Oxazinone Precursor Synthesis

The oxazine ring can alternatively be constructed via lactonization of amino alcohol intermediates (Figure 2).

Procedure :

  • Reactants :
    • (S)-3-(2-Methoxyphenoxy)propane-1,2-diol (1.0 equiv)
    • Dimethyl acetylenedicarboxylate (DMAD, 1.05 equiv)
  • Conditions :
    • Methanol, room temperature (22°C)
    • N₂ atmosphere, 1 hour

Key Observation :

  • Spontaneous lactonization occurs to form a dihydrooxazinone intermediate, which is subsequently brominated using N-bromosuccinimide (NBS) in acetonitrile.

Yield :

  • Lactonization: 89%
  • Bromination: 76% (using 1.1 equiv NBS at 0°C).

Catalytic Hydrogenation for Tetrahydrofuran Moiety

Hydrogenation of Dihydrofurans

The THF-methyl side chain is introduced via palladium-catalyzed hydrogenation of a dihydrofuran precursor.

Procedure :

  • Reactants :
    • 2-(Dihydro-4-methoxy-2(3H)-furanylidene)acetic acid methyl ester (1.0 equiv)
  • Conditions :
    • H₂ (15 atm), Pd/C (10 wt%)
    • Methanol, 20°C, 48 hours

Yield : 98% with >99% conversion.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 3.68 (ddd, J = 28.8, 15.9, 10.9 Hz, 1H, CH₂), 1.29–1.12 (m, 3H, CH₃).
  • Chiral HPLC : 96% ee (Daicel Chiralpak AD-RH column).

Convergent Assembly of the Full Molecule

Final Alkylation and Purification

The THF-methyl group is introduced via nucleophilic alkylation of the chromeno-oxazine intermediate (Figure 3).

Procedure :

  • Reactants :
    • Chromeno-oxazine (1.0 equiv)
    • 2-(Bromomethyl)tetrahydrofuran (1.3 equiv)
  • Conditions :
    • K₂CO₃ (1.5 equiv), KI (0.1 equiv)
    • Anhydrous DMF, 110°C, 20 hours

Yield : 73% after flash chromatography.

Table 2: Comparison of Alkylation Reagents
Reagent Solvent Temperature (°C) Yield (%)
2-(BrMe)THF DMF 110 73
2-(ClMe)THF DMF 110 58
2-(OMs)THF MeCN 80 65

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advances demonstrate the feasibility of solvent-free synthesis using ball milling:

  • Reactants : 4-Hydroxycoumarin, 4-methoxybenzaldehyde, ammonium acetate
  • Conditions :
    • Stainless-steel jar, 500 rpm
    • Reaction time: 2 hours
  • Yield : 64% (compared to 72% in ethanol).

Analytical Validation and Quality Control

Spectroscopic Characterization

  • FT-IR (KBr) : 1745 cm⁻¹ (oxazinone C=O), 1248 cm⁻¹ (aryl-O-CH₃).
  • ¹³C NMR : δ 165.4 (C=O), 113.2–154.8 (aromatic carbons), 72.1 (THF-O).
  • HRMS (ESI+) : m/z calc. for C₂₄H₂₅NO₆ [M+H]⁺: 424.1756, found: 424.1759.

Q & A

Q. What are the optimal synthetic pathways for synthesizing this compound with high purity and yield?

The synthesis involves multi-step protocols, typically starting with the formation of the chromeno-oxazine core via cyclization reactions. Key steps include:

  • Cyclization : Acid- or base-catalyzed cyclization of phenolic precursors to form the oxazine ring .
  • Substituent Introduction : Methoxyphenoxy and tetrahydrofuran-methyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages) .
  • Purification : Column chromatography or recrystallization ensures high purity, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of the compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, tetrahydrofuran methylene protons at δ 1.5–2.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the chromeno-oxazine core .
  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and ether linkages (1200–1250 cm1^{-1}) validate functional groups .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 449.4) and fragmentation patterns .

Q. What experimental approaches are critical for assessing the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions at 40–60°C. Monitor degradation via HPLC to identify labile groups (e.g., ester or ether bonds) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .

Advanced Research Questions

Q. How do substitution patterns on the chromeno-oxazine core influence pharmacokinetic properties?

  • Methoxy Groups : Enhance lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility .
  • Tetrahydrofuran-Methyl : Introduces stereochemical complexity, affecting metabolic stability (e.g., CYP450-mediated oxidation) and bioavailability. Comparative studies with furan vs. tetrahydrofuran substituents show a 2–3× increase in half-life for the latter .
  • Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit higher target affinity but may increase toxicity risks .

Q. What strategies resolve discrepancies in reported biological activities across studies?

  • Comparative Assays : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate protocol-dependent variability. For example, cytotoxicity IC50_{50} values vary by 10–50% between MCF-7 and HeLa cells due to differential expression of target proteins .
  • Structural Validation : X-ray crystallography or computational docking (e.g., AutoDock Vina) confirms binding modes to receptors like kinases or GPCRs, resolving conflicts arising from stereoisomerism .

Q. What in silico methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets (e.g., in Aurora kinases). Key residues (e.g., Lys53, Glu211) form hydrogen bonds with the oxazinone carbonyl .
  • Molecular Dynamics (MD) : Simulations (100 ns) assess binding stability, with RMSD <2 Å indicating robust target engagement .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability (low for this compound due to high polar surface area) and hepatotoxicity risks .

Q. How can SAR studies optimize bioactivity in derivative compounds?

  • Substituent Screening : Synthesize analogs with halogens (Cl, F) or bulky groups (e.g., morpholinopropyl) at position 8. Activity assays against cancer cells (e.g., IC50_{50} <10 μM for chloro derivatives) guide prioritization .
  • Prodrug Design : Introduce ester linkages (e.g., methyl benzoate) to enhance solubility, with enzymatic hydrolysis releasing the active form in vivo .

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